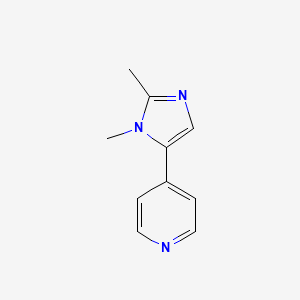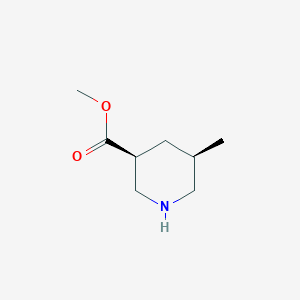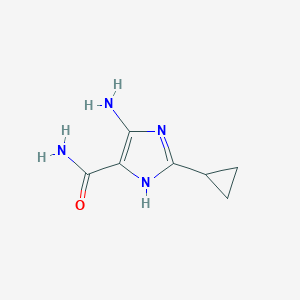
5-Methyl-1,2,3-thiadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3-thiadiazol-4-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-1,2,3-thiadiazol-4-amine involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a mixture of ethanol and water . This reaction is typically carried out under mild conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2,3-thiadiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides and bases such as potassium carbonate in ethanol/water mixtures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Oxidized derivatives of the thiadiazole ring.
Reduction Reactions: Reduced derivatives of the thiadiazole ring.
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3-thiadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2,3-thiadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Amino-3-methyl-1,2,4-thiadiazole
Uniqueness
5-Methyl-1,2,3-thiadiazol-4-amine is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C3H5N3S |
|---|---|
Peso molecular |
115.16 g/mol |
Nombre IUPAC |
5-methylthiadiazol-4-amine |
InChI |
InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3 |
Clave InChI |
LEZPKOSSEPMNNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
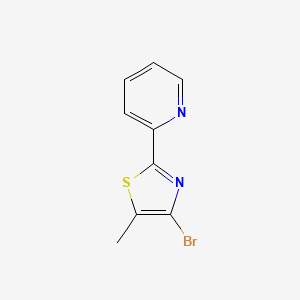
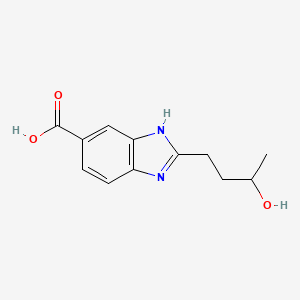
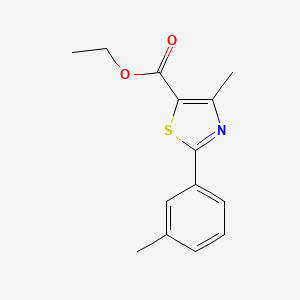
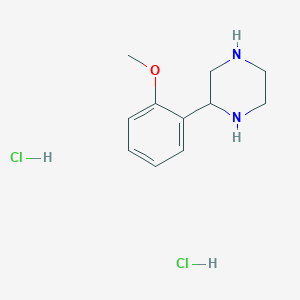
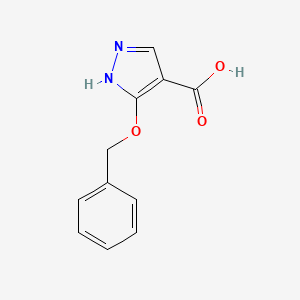
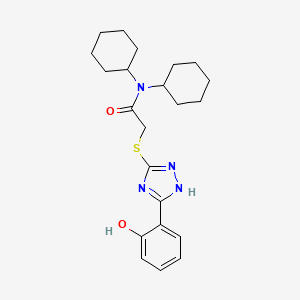

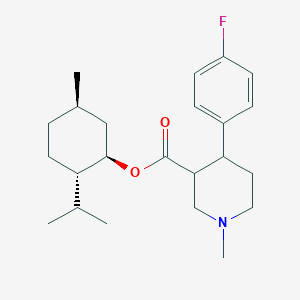
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
